SLC13A5 Selectivity Over Related Dicarboxylate Transporters NaDC1 and NaDC3
PF-06649298 demonstrates clear selectivity for the target NaCT (SLC13A5) over the closely related dicarboxylate transporters NaDC1 (SLC13A2) and NaDC3 (SLC13A3). In HEK-293 cells expressing each transporter, PF-06649298 inhibited citrate uptake with IC50 values of 408 nM for NaCT, but >100 μM for both NaDC1 and NaDC3 . This >245-fold selectivity window validates PF-06649298 as a specific probe for studying SLC13A5-mediated citrate transport without confounding activity at other SLC13 family members.
| Evidence Dimension | Inhibitory potency (IC50) on citrate uptake |
|---|---|
| Target Compound Data | IC50 = 408 nM (HEK-293 cells expressing NaCT/SLC13A5) |
| Comparator Or Baseline | IC50 >100 μM (HEK-293 cells expressing NaDC1) and >100 μM (HEK-293 cells expressing NaDC3) |
| Quantified Difference | >245-fold selectivity for NaCT over NaDC1 and NaDC3 |
| Conditions | HEK-293 cells transiently expressing human NaCT, NaDC1, or NaDC3; 30-min 14C-citrate uptake assay |
Why This Matters
For procurement decisions, this selectivity profile ensures that observed metabolic effects are attributable to SLC13A5 inhibition rather than off-target SLC13 family activity, a critical consideration when selecting a tool compound for target validation studies.
- [1] Huard, K., et al. (2016). Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family. Journal of Medicinal Chemistry, 59(3), 1165-1175. View Source
- [2] MedChemExpress. PF-06649298 Product Page. IC50 & Target data derived from primary literature. View Source
